molecular formula C13H20O4 B13912675 Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B13912675
M. Wt: 240.29 g/mol
InChI Key: FNOIWMQHCXPXNX-UHFFFAOYSA-N
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Description

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C11H18O4. It is a colorless to yellow liquid that is used in various chemical syntheses and industrial applications. This compound is known for its unique spiro structure, which consists of a dioxaspirodecane ring system fused with a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can be synthesized through the reaction of 1,4-dioxaspiro[4.5]decane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then separated and purified using techniques such as distillation, extraction, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the vinyl group under mild conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including its potential as an analgesic and anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of various biological processes, including enzyme inhibition and receptor binding. Its unique spiro structure allows it to fit into specific binding sites, thereby exerting its effects.

Comparison with Similar Compounds

Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Lacks the vinyl group, resulting in different reactivity and applications.

    Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: Contains a methyl group instead of a vinyl group, leading to different chemical properties.

The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in chemical syntheses and applications.

Properties

IUPAC Name

ethyl 8-ethenyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-12(11(14)15-4-2)5-7-13(8-6-12)16-9-10-17-13/h3H,1,4-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOIWMQHCXPXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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